Cimiracemoside A is a 9,19-cyclolanostane-type triterpene xyloside isolated from the rhizomes of Cimicifuga racemosa (also known as Actaea racemosa or Black Cohosh) [1]. Its systematic IUPAC name is 16β,23:22β,25-diepoxy-12-acetoxy-3β,23,24β-trihydroxy-9,19-cyclolanost-7-ene-3-O-β-D-xylopyranoside [1].
While the specific activity of this compound is not detailed, the Cimicifuga genus, to which its source plant belongs, is rich in compounds with documented biological effects. The table below summarizes the major compound classes and their general activities.
Table 1: Bioactive Compound Classes in Cimicifuga Species
| Compound Class | Key Examples | General Reported Biological Activities |
|---|---|---|
| Triterpene Glycosides | Actein, 23-epi-26-deoxyactein, Cimicifugoside [2] | Anti-cancer, anti-inflammatory, antiviral, anti-osteoporosis, effects on bone metabolism [2]. |
| Phenylpropanoids | Caffeic acid, Ferulic acid, Isoferulic acid, Fukinolic acid [2] | Antioxidant, anti-inflammatory, inhibition of enzymes like neutrophil elastase [2]. |
| Flavonoids | Formononetin, Kaempferol [2] | Estrogenic activity [2]. |
| Alkaloids | Cyclocimipronidine, Cimipronidine [2] | Information from search results is insufficient to summarize. |
To systematically investigate the biological activity of a compound like this compound, the following integrated workflow is recommended. This approach combines isolation, analytical characterization, and bioactivity screening.
Experimental workflow from plant material to bioactive lead identification.
Chemical Analysis and Identification
Profiling Biological Activity Given the activities of related compounds, the following assays are relevant:
A 2024 study used machine learning (ML) models to comprehensively screen 95 chemically defined constituents of a Cimicifuga racemosa (CR) extract for their potential to activate AMPK [1]. The key findings are summarized in the table below.
| Aspect | Summary of Findings from Machine Learning Study |
|---|---|
| Overall Conclusion | CR extract is a potent source of AMPK activators; this activity is primarily driven by its triterpene saponins and their aglycones [1]. |
| Machine Learning Models | Three models were used: Deep Neural Networks (DNN), Logistic Regression Classification (LRC), and Random Forest Classification (RFC) [1]. |
| Model Performance | LRC had the highest test accuracy (90.2%), but DNN and RFC showed superior precision, sensitivity, and specificity [1]. |
| Prediction for CR Constituents | All triterpene saponins and aglycones in the CR extract were predicted to be AMPK activators. Only three non-triterpene compounds were predicted as non-activators [1]. |
| Implication for Cimiracemoside A | As this compound is a well-characterized triterpene saponin found in CR, the ML study strongly suggests it is a predicted AMPK activator [1]. |
Based on the broader research context, the following experimental workflow is typically employed to validate AMPK activation, which would be applicable to a specific compound like this compound.
Experimental workflow for validating AMPK activation by a compound like this compound, integrating in vitro and in vivo methods.
To understand how a compound like this compound exerts its effects, the following diagram illustrates the core AMPK signaling pathway, which is conserved across many tissues and is targeted by CR extracts [1] [2] [3].
Core AMPK signaling pathway, showing activation by energy stress and key downstream metabolic effects.
Given the promising but indirect evidence for this compound, here are concrete steps you can take to build upon the existing research for your drug development efforts:
Cimiracemoside A is a triterpene glycoside isolated from the rhizomes of Cimicifuga racemosa (Black Cohosh) [1] [2]. It belongs to the 9,19-cyclolanostane-type (cycloartane) triterpenes, which are considered a key active principle of the plant [2].
The compound's structure has been identified as 16β,23:22β,25-diepoxy-12-acetoxy-3β,23,24β-trihydroxy-9,19-cyclolanost-7-ene-3-O-β-D-xylopyranoside [1]. Structure elucidation is typically performed using 1D- and 2D-NMR experiments, along with high-resolution electrospray ionization Fourier transformation mass spectrometry (HRESIFTMS) [1].
The complex mixture of triterpenoids in Black Cohosh necessitates robust separation techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with various detectors.
HPLC operates on the principle of separating analytes based on their differential partitioning between a stationary phase and a high-pressure mobile phase [3]. For triterpene saponins, common parameters include:
A published method for isolating this compound and related triterpenes uses High-Speed Countercurrent Chromatography (HSCCC) coupled with ELSD [5]. Key parameters are summarized below:
| Parameter | Specification |
|---|---|
| Technique | High-Speed Countercurrent Chromatography (HSCCC) |
| Sample Prep | Accelerated solvent extraction for defatting and triterpene enrichment [5]. |
| Solvent System | n-Hexane-acetone-ethyl acetate-2-propanol-ethanol-water (3.5:1:2:1:0.5:2, v/v) [5]. |
| Detection | Evaporative Light Scattering Detector (ELSD) [5]. |
| Reported Purity | 96.2% for this compound [5]. |
While direct studies on this compound's efficacy are limited, research on structurally similar Black Cohosh triterpenoids provides context for potential mechanisms.
Studies on other cimigenol-type triterpenoids have shown cytotoxic activity against cancer cell lines. The proposed mechanism involves induction of programmed cell death (apoptosis), as evidenced by Annexin V/propidium iodide double-staining [2]. Structural features such as a methyl or acetyl group at position C-25 and an arabinose moiety at position C-3 appear to increase cytotoxic potency [2].
The following diagram illustrates the experimental workflow for evaluating the cytotoxic potential of these triterpenoids, from isolation to mechanistic studies:
Experimental workflow for cytotoxic evaluation of Black Cohosh triterpenoids.
While Black Cohosh preparations are widely used, safety concerns exist. Extracts have been associated with rare cases of liver toxicity, prompting regulatory agencies in the US, UK, and EU to issue cautionary labels [6]. The US National Toxicology Program (NTP) has reported that Black Cohosh extract can induce genotoxicity, such as chromosomal damage in animal studies [6]. The complex composition of commercial extracts, which can vary markedly, is a significant factor in their safety profile [6].
Substantial knowledge gaps exist regarding this compound. Future research should prioritize:
Cimiracemoside A is a 9,19-cyclolanostane-type triterpene xyloside first isolated from the rhizome of Cimicifuga racemosa (black cohosh) [1]. The structure was determined as 16β,23:22β,25-diepoxy-12-acetoxy-3β,23,24β-trihydroxy-9,19-cyclolanost-7-ene-3-O-β-D-xylopyranoside through 1D/2D-NMR and high-resolution mass spectrometry techniques [1].
The table below summarizes its core physicochemical properties:
| Property | Description |
|---|---|
| IUPAC Name | Information not available in search results |
| Molecular Formula | C37H56O11 [2] |
| Molecular Weight | 676.84 g/mol (calculated from formula) |
| CAS Registry Number | Information not available in search results |
| PubChem CID | 21606551 [2] |
| Natural Source | Rhizomes of Cimicifuga racemosa (black cohosh) [1] |
| Compound Type | 9,19-Cyclolanostane-type triterpene xyloside [1] |
| Melting Point | Information not available in search results |
| Experimental Spectral Data | NMR (1D & 2D), HRESIFTMS [1] |
While data for this compound is limited, information on Cimiracemoside C is more readily available. It is also found in Cimicifuga species and has documented biological activity, which may provide useful context for researchers [3] [4].
| Property | Description |
|---|---|
| Molecular Formula | C35H56O9 [5] [3] |
| Molecular Weight | 620.81 g/mol [3] [4] |
| CAS Number | 256925-92-5 [3] [4] |
| PubChem CID | 15541911 [5] [3] |
| Biological Activity | AMPK activation; shows anti-diabetic potential in studies with diabetic ob/ob mice [3] [4]. |
| Key In Vitro Protocol | AMPK Activation Assay: Investigated in HepaRG cells. Test compounds (e.g., Cimiracemoside C) are compared to a control like metformin for their ability to activate AMP-activated protein kinase (AMPK) [4]. |
For a comprehensive investigation of a natural product like this compound, a multi-faceted approach is necessary. The following diagram outlines a potential research workflow that integrates various methods to move from isolation to mechanistic understanding.
This workflow visualizes the key stages in natural product research, from initial isolation to mechanistic studies.
Given the scarcity of detailed data on this compound, here are suggestions for your continued research:
Cimicifuga racemosa (Black Cohosh) is a botanically significant plant, with roots and rhizomes used for alleviating menopausal symptoms [1] [2]. Its bioactivity is largely attributed to a complex mixture of triterpene glycosides, which are 9,19-cyclolanostane-type triterpenoids, including actein, 23-epi-26-deoxyactein, and various cimiracemosides (A, C, F) [3] [4]. Cimiracemoside A is one of the principal triterpene glycosides used for the chemical standardization and quality control of Black Cohosh extracts [4] [5]. This document provides detailed protocols for the extraction, purification, and quality control of these valuable compounds, with specific parameters for this compound.
The initial extraction is critical for the efficient recovery of triterpene glycosides. Both conventional and modern methods can be applied.
ASE uses elevated temperature and pressure to achieve efficient and rapid extraction. The following table summarizes optimized parameters for the extraction of triterpene saponins, including this compound, from C. racemosa rhizomes [5].
Table 1: Optimized Parameters for Accelerated Solvent Extraction (ASE)
| Parameter | Optimal Range/Value | Notes and Impact on Extraction |
|---|---|---|
| Temperature | 20-28°C (Room Temperature) | Maximizes triterpene saponin recovery. Elevated temperatures (>50°C) may cause thermal degradation [5]. |
| Pressure | 1500 psi | Standard operating pressure for natural product extraction, ensuring solvents remain liquid [5]. |
| Solvent System | 20% Ethanol in Water | Provides enhanced saponin recovery. Higher ethanol concentrations (e.g., 40%) reduce efficiency for triterpenes [5]. |
| Static Time | 5 minutes | Adequate for efficient extraction; longer times show diminishing returns [5]. |
| Cycles | 2-3 cycles | Achieves >96% recovery efficiency [5]. |
Protocol:
For laboratory-scale extraction without specialized ASE equipment, standard maceration or percolation with aqueous alcohols is effective. The preferred extracts for clinical research are often ethanolic (e.g., Ze 450, BNO 1055) or isopropanolic (iCR), with a drug-to-extract ratio (DER) of approximately 4.5-11:1 [4]. A typical method involves using 60% ethanol (v/v) as the solvent [4].
Following crude extraction, chromatographic techniques are required to isolate individual triterpene glycosides like this compound.
Prep-HPLC is the cornerstone for obtaining high-purity compounds for analytical standards or bioactivity testing.
Table 2: Optimized Parameters for Prep-HPLC Purification of this compound
| Parameter | Recommended Conditions |
|---|---|
| Column Type | C18 Reversed-Phase |
| Column Scale | Analytical: 250 mm × 4.6 mm, 5 µm → Semi-Prep: 250 mm × 20 mm → Prep: 250 mm × 50 mm [5] |
| Mobile Phase | Acetonitrile-Water gradient with 0.1% Trifluoroacetic Acid (TFA) [5] |
| Gradient Program | 25% to 90% Acetonitrile over 15-30 minutes [5] |
| Detection | UV Detection (e.g., 210 nm or 254 nm) |
Protocol:
Robust quality control is essential, especially given the widespread adulteration of Black Cohosh with other Actaea species (e.g., A. americana, A. dahurica) which have different chemical profiles and safety implications [6].
This technique is powerful for metabolic profiling, marker compound identification, and distinguishing between Actaea species [6].
Key Markers for Species Identification [6]:
MS/MS Fragmentation: Triterpene glycosides like this compound can be characterized by their MS/MS fragmentation patterns, particularly the cleavage of the C(20)-C(27) side chain, which shows significant structural variation [6].
The following workflow diagram summarizes the complete process from raw material to characterized compound:
This compound is a cyclolanostane-type triterpene xyloside isolated from the rhizomes of Cimicifuga racemosa (black cohosh) [1] [2]. Its structural characteristics are key to developing a purification method.
| Property | Description |
|---|---|
| Systematic Name | 16β,23:22β,25-diepoxy-12-acetoxy-3β,23,24β-trihydroxy-9,19-cyclolanost-7-ene-3-O-β-D-xylopyranoside [1] |
| Molecular Formula | C37H56O11 [3] |
| Structure Type | 9,19-cyclolanostane triterpene monoglycoside (xylopyranose) [1] [2] |
| Key Functional Groups | Acetate ester, multiple hydroxyls, cyclopropane ring, spiro-cyclic ether [1] [2] |
| Reported Isolation | Successive chromatography on normal-phase silica gel, followed by low-pressure reversed-phase (RP-18) chromatography [2] |
Since a direct method is unavailable, this strategy builds upon techniques used to purify closely related triterpene glycosides from Cimicifuga racemosa.
Extract dried, powdered rhizomes of Cimicifuga racemosa with a suitable solvent like 70-80% aqueous methanol or ethanol [2]. The crude extract can be pre-fractionated using liquid-liquid partitioning (e.g., with n-butanol to enrich saponins) or open-column chromatography on silica gel or Sephadex LH-20 [4] [2] to obtain a fraction enriched with triterpene glycosides before preparative HPLC.
First, develop a robust analytical-scale HPLC method to identify the elution window for this compound.
The workflow below summarizes the key stages from sample preparation to final isolation.
Once the analytical method is established, scale it up.
Use a fraction collector triggered by the UV signal. Collect the peak corresponding to the retention time of this compound. Analyze each collected fraction using your analytical HPLC method to confirm identity and assess purity [5] [2]. LC-MS is highly recommended for definitive identification based on mass ([M+H]+ or [M+Na]+) [1].
Analysis Purpose: This document details the application of Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS) for identifying, characterizing, and quantifying Cimiracemoside A, a key triterpene glycoside found in Cimicifuga (Actaea) species like Cimicifuga racemosa (Black Cohosh) [1] [2]. This compound is of significant interest in neuroprotection and anti-inflammatory research [3].
Optimal analysis of this compound requires specific chromatographic and mass spectrometric conditions, typically consistent with those used for other triterpene glycosides in Cimicifuga rhizomes [2] [4].
Table 1: Standard UPLC-Q-TOF-MS Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| UPLC Column | ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) [2] or similar (e.g., Agilent ZORBAX SB-C18) [4] |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile [2] or Methanol [4] |
| Gradient Elution | Complex multi-step gradient (e.g., 5% B to 95% B over 68-75 min) [2] [4] [5] |
| Column Temperature | 40°C [2] |
| Flow Rate | 0.25 - 0.50 mL/min [2] [4] |
| Injection Volume | 1 - 2 µL [2] [4] |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Positive and/or Negative Mode [2] [4] [5] |
| Capillary Voltage | ±2.5 - 5.5 kV [2] [4] |
| Mass Range | m/z 100 - 1500 [2] [4] |
| Collision Energy | Ramped (e.g., 10-45 eV) for MS/MS [4] |
A robust sample preparation method is adapted from protocols used for Cimicifuga rhizomes and complex herbal formulae [2] [4] [5].
2.1. Materials and Reagents
2.2. Step-by-Step Procedure
The experimental workflow from sample preparation to data analysis is summarized in the following diagram:
3.1. Metabolite Identification via MS/MS this compound is identified by comparing its accurate mass and fragmentation pattern with literature data and standard compounds. The process involves using software like UNIFI for systematic characterization [5] [3].
Table 2: Key Mass Spectrometric Characteristics of this compound and Related Compounds
| Compound Name | Plant Source | [M+H]+ / [M-H]- (m/z) | MS/MS Fragments | Key Bioactivity / Role | Reference |
|---|---|---|---|---|---|
| This compound | Cimicifuga racemosa (Black Cohosh) | Reported as a marker compound for North American species. | Characteristic fragments of triterpene glycoside. | Neuroprotective, anti-inflammatory [3] | [1] [3] |
| Cimicifugic acid D | Cimicifuga dahurica | Identified via UPLC-Q-TOF-MS. | Fragments of phenolic acids. | Anti-inflammatory | [1] |
| 12β-hydroxy cimigenol-3-O-β-D-gal | Cimicifuga heracleifolia | Identified via UPLC-Q-TOF-MS. | Fragments of triterpene glycosides. | Quality control marker | [1] |
| 26-Deoxycimicifugoside | Zixue Powder | Analyzed via UPLC-Q-TOF-MS. | Not specified in results. | Potential active component against febrile seizures [4] | [4] |
3.2. Protocol for Network Pharmacology Analysis UPLC-Q-TOF-MS is integrated with network pharmacology to elucidate the polypharmacology of this compound, a common approach for studying traditional medicine [2] [4] [3].
The following diagram visualizes this multi-step analytical strategy:
3.3. Key Biological Pathways and Mechanisms Research indicates that this compound and related compounds are involved in several key signaling pathways:
UPLC-Q-TOF-MS is a powerful and versatile platform for the comprehensive analysis of this compound. Its integration with chemometrics and network pharmacology provides a robust framework for quality control, biomarker discovery, and mechanistic studies in drug development. The detailed protocols and structured data provided herein serve as a definitive guide for researchers.
Cimiracemoside A is a triterpene glycoside recognized as a key marker compound for authenticating Black Cohosh (Actaea racemosa) [1] [2]. Its quantification is critical for ensuring the quality, authenticity, and safety of Black Cohosh dietary supplements. The need for such analytical methods is underscored by studies showing significant variability in the triterpene glycoside content of commercial products and instances of adulteration with other Actaea species, which can impact product efficacy and safety [3].
This protocol is adapted from the method developed by et al. and published in Planta Medica [2].
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN:MeOH) |
|---|---|---|
| 0.00 | 80 | 20 |
| 3.00 | 60 | 40 |
| 4.00 | 20 | 80 |
| 4.50 | 20 | 80 |
| 4.60 | 80 | 20 |
| 5.50 | 80 | 20 |
The method should be validated according to ICH guidelines to ensure its suitability for intended use. Key validation parameters are summarized below [4] [5]:
| Validation Parameter | Target Specification / Result |
|---|---|
| Linearity | Correlation coefficient (R²) > 0.999 over a specified range (e.g., 5–200 µg/mL) [2]. |
| Precision (% RSD) | Repeatability and intermediate precision: % RSD < 2.0% for retention time and peak area [5]. |
| Accuracy (Recovery) | Mean recovery of 98–102% for the analyte spiked into a placebo or pre-analyzed sample [4]. |
| LOD / LOQ | LOD: 5 µg/mL (for ELSD); LOQ: 10–20 µg/mL (or lower with MS detection) [2]. |
| Specificity | Baseline resolution of this compound from other triterpenoids (e.g., actein, 23-epi-26-deoxyactein) and excipients. No interference at the retention time [1] [2]. |
| Robustness | Method performance remains unaffected by small, deliberate changes in flow rate (±0.02 mL/min), column temperature (±2 °C), or mobile phase composition (±2% absolute) [5]. |
The following diagram illustrates the logical workflow for the development and application of this RP-UPLC method:
This method is not only for quantification but also serves as a powerful tool for species authentication. This compound has been reported as a specific chemical marker present in Actaea racemosa (Black Cohosh) and absent in some Asian Actaea species [1]. By establishing a chromatographic fingerprint and confirming the presence and quantity of this compound, manufacturers and regulators can verify the authenticity of raw materials and detect adulteration.
Cimicifugae Rhizoma (CR), commonly known as black cohosh or "Sheng-ma" in traditional Chinese medicine, is a perennial herb belonging to the Ranunculaceae family, widely distributed across temperate regions of the Northern Hemisphere. This medicinal plant has been extensively utilized in traditional medicine systems for centuries, primarily for treating women's health disorders including menopausal symptoms, dysmenorrhea, and labor pain, as well as inflammatory conditions and sore throats [1]. The pharmacological activities of CR are attributed to its diverse phytochemical composition, which includes triterpene glycosides, phenylpropanoids, flavonoids, alkaloids, and other bioactive compounds [1]. Among these, triterpene glycosides represent a particularly important class of specialized metabolites with demonstrated biological activities.
This compound is a structurally distinctive 9,19-cyclolanostane-type triterpene xyloside first isolated from the rhizomes of Cimicifuga racemosa [2] [3]. This compound features a complex cyclolanostane skeleton with characteristic epoxy bridges and hydroxyl groups, specifically identified as 16β,23:22β,25-diepoxy-12-acetoxy-3β,23,24β-trihydroxy-9,19-cyclolanost-7-ene-3-O-β-D-xylopyranoside [3]. This compound is part of a broader chemical family in CR that includes other triterpene glycosides such as actein, 23-epi-26-deoxyactein, cimiracemoside C, and various cimigenol derivatives [4] [1]. These compounds collectively contribute to the medicinal properties of CR and serve as important markers for quality control and standardization of CR-based products, especially since adulteration with related Actaea species remains a significant concern in the herbal supplement industry [4].
Plant Material Processing: Begin by reducing dried CR rhizomes to a fine powder using a mechanical grinder, passing through a No. 3 sieve (approximately 2.36 mm mesh) to ensure particle size uniformity [5]. Precisely weigh 0.5 g of the homogeneous powder into a stoppered conical flask.
Extraction Protocol: Add 10 mL of 80% methanol aqueous solution (v/v) to the powder. Subject the mixture to ultrasonic extraction at 50°C for 40 minutes. Allow the solution to cool to room temperature, then make up the weight with 80% methanol to compensate for solvent evaporation. Filter the extract through a 0.22 μm membrane filter, then centrifuge 1 mL of the filtrate at 13,000 rpm for 10 minutes. Collect the supernatant for analysis [5].
Alternative Extraction: For comprehensive metabolomic profiling targeting both polar and non-polar compounds, sequential extraction with solvents of increasing polarity (hexane, ethyl acetate, methanol, and water) is recommended. The extraction efficiency can be monitored using reference standards when available [6].
Chromatographic System: Utilize an ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm) or equivalent reversed-phase column maintained at 40°C. The mobile phase should consist of 0.1% formic acid in water (solvent A) and acetonitrile (solvent B) with a gradient elution program as follows: 0-1 min (5% B), 1-20 min (5-25% B), 20-35 min (25-37% B), 35-38 min (37% B), 38-40 min (37-38% B), 40-48 min (38-45% B), 48-68 min (45-95% B), 68-70 min (95% B), 70-70.1 min (95-5% B), and 70.1-75 min (5% B) [5].
Chromatographic Parameters: Maintain a constant flow rate of 0.25 mL/min with an injection volume of 1 μL. Include a column equilibration time of 3-5 minutes between runs to ensure retention time stability. For conventional HPLC systems (e.g., for quality control applications), a similar gradient with extended run times can be employed using columns with 3-5 μm particle sizes [4].
Ionization Source: Employ an electrospray ionization (ESI) source operating in both positive and negative ion modes. Set the ion spray voltage to +5.5 kV for positive mode and -4.5 kV for negative mode. The ionization source temperature should be maintained at 500°C [5].
Mass Analyzer Settings: For time-of-flight (TOF) mass analyzers, set the mass scanning range to m/z 100-1500. Configure the declustering potential to ±100 V and collision energy to ±38 V with collision energy superposition at 15 V. Use curtain gas (CUR) at 40 psi, nebulizing gas (GS1) at 50 psi, and auxiliary gas (GS2) at 50 psi [5].
Tandem Mass Spectrometry: For structural characterization, employ data-dependent acquisition (DDA) or targeted MS/MS analysis. The high mass accuracy provided by TOF instruments enables confident elemental composition determination of both molecular ions and fragment ions, which is crucial for identifying unknown triterpene glycosides and their fragmentation pathways [4].
The identification of this compound and related compounds follows a systematic approach that combines chromatographic separation, mass spectrometric detection, and data analysis. The following workflow illustrates this process:
The comprehensive phytochemical analysis of Cimicifugae Rhizoma has revealed numerous bioactive compounds that serve as quality markers. The table below summarizes the key compounds used in quality assessment and their analytical characteristics:
Table 1: Key Bioactive Compounds in Cimicifugae Rhizoma for Quality Control
| Compound Class | Specific Compounds | Analytical Method | Significance |
|---|---|---|---|
| Triterpene Glycosides | This compound, Actein, 23-epi-26-deoxyactein, Cimiracemoside C | HPLC-ESI-TOF-MS | Authentication of CR species; Adulteration detection [4] [6] |
| Phenolic Acids | Ferulic acid, Isoferulic acid, Caffeic acid, Fukinolic acid | UPLC-Q-TOF-MS | Anti-inflammatory activity markers [5] [1] |
| Chromones | Cimifugin, Prim-O-glucosylcimifugin | HPLC-UV, HPLC-ELSD | Distinction between North American and Asian species [4] |
| Alkaloids | Cyclocimipronidine, Cimipronidine | HPLC-MS/MS | Potential bioactive compounds [1] |
Metabolite profiling of Actaea species has identified specific marker compounds that enable reliable discrimination between different species, which is crucial for preventing adulteration. Cimiracemoside C and cimifugin have been established as key markers to distinguish the authentic North American species (C. racemosa) from Asian species such as C. dahurica, C. heracleifolia, and C. foetida [4]. The protocol for species authentication involves:
Reference Standard Preparation: Prepare stock solutions of marker compounds (cimiracemoside C, cimifugin, this compound) at 1 mg/mL in methanol. Serially dilute to create calibration curves covering expected concentration ranges in samples [4].
Sample Analysis: Process CR samples using the extraction and LC-MS methods described in Section 2. Include reference standards in each analytical batch to ensure method reliability and retention time stability.
Data Interpretation: Apply multivariate analysis such as Principal Component Analysis (PCA) to the LC-MS total ion chromatograms. Specimens of authentic C. racemosa will cluster separately from other species based on their distinct metabolite profiles, particularly the relative abundances of the marker compounds [4].
For the standardization of CR extracts and products, the following parameters should be monitored:
Total Triterpene Glycoside Content: Expressed as sum of actein, 23-epi-26-deoxyactein, and this compound, typically ranging from 0.5-2.0% in authenticated CR material [1].
Marker Compound Ratios: Calculate the ratio of cimiracemoside C to cimifugin, which should fall within established ranges for authentic C. racemosa (significantly higher than in Asian species) [4].
Chromatographic Fingerprints: Compare sample chromatograms with reference fingerprints of authenticated CR material, focusing on the retention time windows of triterpene glycosides (typically 30-50 minutes in reversed-phase LC) [4].
Cimicifugae Rhizoma extracts and their bioactive components, including this compound and related compounds, demonstrate significant anti-inflammatory effects through modulation of multiple signaling pathways. Recent research has elucidated that the anti-inflammatory activity of CR involves the following mechanisms:
TLR4/IL-1β-IRAK/NF-κB Pathway Modulation: Bioactive components in CR, including phenylpropanoid derivatives such as ferulic acid and isoferulic acid, inhibit the activation of Toll-like receptor 4 (TLR4) and subsequent signaling through interleukin-1 receptor-associated kinase (IRAK), ultimately leading to reduced nuclear factor kappa B (NF-κB) activation and decreased expression of pro-inflammatory cytokines [5].
IL-6/JAK/STAT3 Pathway Regulation: CR components suppress the interleukin-6 (IL-6) mediated activation of Janus kinases (JAK) and signal transducer and activator of transcription 3 (STAT3), thereby attenuating the inflammatory cascade [5].
Cytokine Inhibition: Key compounds in CR, including N-cis-feruloyltyramine, ferulic acid, cimifugin, and isoferulic acid, demonstrate dose-dependent inhibition of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in LPS-induced inflammation models of lung epithelial cells [5].
The following diagram illustrates the integrated signaling pathways through which Cimicifugae Rhizoma compounds exert their anti-inflammatory effects:
Cell Culture: Maintain normal human lung epithelial cells in appropriate culture medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. Seed cells in 96-well plates at a density of 1×10⁵ cells/well and allow to adhere overnight [5].
Inflammation Induction and Treatment: Induce inflammation by treating cells with lipopolysaccharide (LPS) at 1 μg/mL. Simultaneously, treat cells with test compounds (this compound, ferulic acid, isoferulic acid, cimifugin, or CR extracts) at various concentrations (typically 1-100 μM). Include appropriate controls (vehicle and reference anti-inflammatory agent) [5].
Cytokine Measurement: After 24 hours of treatment, collect culture supernatants and quantify levels of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) using ELISA kits according to manufacturer protocols. Express results as percentage inhibition compared to LPS-only treated controls [5].
Target Selection: Based on network pharmacology analyses, select core targets including TLR4, NF-κB, PIK3CA, and STAT3 for docking studies [5].
Protein Preparation: Retrieve three-dimensional structures of target proteins from Protein Data Bank. Remove water molecules and co-crystallized ligands, add hydrogen atoms, and assign partial charges using molecular modeling software.
Ligand Preparation: Obtain 3D structures of CR compounds from PubChem or generate them using chemical modeling software. Perform energy minimization and convert to appropriate format for docking simulations.
Docking Protocol: Conduct flexible ligand docking using programs such as AutoDock Vina. Set docking parameters to explore a sufficiently large grid box centered on the active site of each target protein. Run multiple docking simulations and select the most stable binding poses based on docking scores and interaction patterns [5].
LC-MS/MS-based molecular networking has emerged as a powerful approach for comprehensive metabolite profiling and visualization of the chemical space in complex botanical extracts like Cimicifugae Rhizoma. This technique groups molecules into families or clusters based on common MS/MS fragmentation patterns, facilitating the annotation of both known and potentially novel metabolites [6]. The protocol for molecular networking analysis includes:
Data Acquisition: Acquire LC-MS/MS data in data-dependent acquisition mode, selecting the most intense precursors for fragmentation. Ensure adequate collision energy ramp to obtain informative fragment spectra.
Data Processing: Convert raw data to mzML format and process using the Global Natural Products Social Molecular Networking (GNPS) platform. Use a modified cosine score threshold of 0.7 or higher to define spectral similarity [6].
Network Visualization and Interpretation: Visualize the resulting molecular networks using Cytoscape or the GNPS web interface. Identify clusters corresponding to triterpene glycosides, phenylpropanoids, and other compound classes. Use known standards (when available) to "seed" the network and annotate related compounds [6].
The combination of metabolomic profiling with network pharmacology represents a powerful strategy for elucidating the complex mechanisms underlying the therapeutic effects of Cimicifugae Rhizoma. This integrated approach involves:
Component-Target Network Construction: Identify the complete chemical profile of CR extracts using UPLC-Q-TOF-MS, then predict potential protein targets for each compound using SwissTargetPrediction and similar tools [5].
Disease Target Mapping: Collect known therapeutic targets for specific conditions (e.g., acute pneumonia, menopausal symptoms) from public databases such as GeneCards, DisGeNET, and OMIM [5].
Network Analysis and Validation: Construct and analyze protein-protein interaction (PPI) networks using the STRING database. Identify hub targets based on topological features, then validate these predictions through molecular docking and in vitro experiments [5].
Table 2: Analytical Techniques for Cimicifugae Rhizoma Metabolomics
| Technique | Application | Advantages | Limitations |
|---|---|---|---|
| HPLC-UV/ELSD | Quality control, routine analysis | Cost-effective, reproducible | Limited resolution, low sensitivity for minor components |
| HPLC-ESI-TOF-MS | Comprehensive metabolite profiling, marker discovery | High mass accuracy, wide dynamic range | Requires expert data interpretation, higher cost |
| UPLC-Q-TOF-MS/MS | Detailed structural characterization, molecular networking | Superior chromatographic resolution, MS/MS capability | Complex operation, extensive method development |
| HPTLC-densitometry | Rapid authentication, fingerprinting | High throughput, visual results | Limited quantitative precision, lower resolution |
| NMR spectroscopy | Structural elucidation, absolute configuration | Non-destructive, provides structural details | Lower sensitivity, requires pure compounds |
The comprehensive metabolomic study of Cimicifugae Rhizoma, with particular focus on This compound and related triterpene glycosides, provides valuable insights for quality control, standardization, and therapeutic applications of this important medicinal plant. The application notes and protocols detailed in this document offer robust methodologies for the analysis, quantification, and biological evaluation of CR and its bioactive components. The integration of advanced analytical techniques such as LC-MS/MS-based molecular networking with network pharmacology approaches enables a systems-level understanding of the complex mixture of phytochemicals in CR and their multifaceted mechanisms of action.
As research in this field advances, future perspectives include the development of validated reference methods for the simultaneous quantification of multiple marker compounds in CR products, further exploration of synergistic effects between different CR constituents, and the application of cutting-edge technologies such as ion mobility-mass spectrometry for enhanced separation and characterization of isomeric compounds. These advances will continue to strengthen the scientific basis for the quality control and therapeutic application of Cimicifugae Rhizoma in evidence-based medicine.
This compound is a 9,19-cyclolanostane-type triterpene xyloside isolated from the rhizomes of Cimicifuga racemosa (black cohosh) [1]. It belongs to a class of compounds investigated for various biological activities, including potential antidiabetic effects via AMPK activation [2].
Accelerated Solvent Extraction (ASE) is a automated technique that uses liquid solvents at elevated temperatures and pressures to rapidly extract analytes from solid matrices. The elevated temperature increases solubility and diffusion rates, while the pressure keeps the solvent below its boiling point, enabling efficient extraction in a short time. This method is particularly suitable for thermolabile compounds like triterpene glycosides when optimal parameters are carefully controlled.
The tables below summarize the critical and additional parameters for ASE. These are based on general ASE guidelines for polymeric or plant samples, where temperature and solvent choice are consistently identified as the most influential factors [3].
Table 1: Core ASE Parameters for Method Development
| Parameter | Recommended Setting for this compound | Rationale & Impact |
|---|---|---|
| Temperature | 80 - 110 °C | Higher temperatures improve solubility and kinetics [3]. Start at 80°C to avoid degradation. |
| Static Time | 5 - 10 minutes | Adequate time for analyte solubilization at high temperature. |
| Solvent System | Methanol:Water (e.g., 70:30 to 80:20 v/v) | Medium polarity to target cycloartanol-type triterpene glycosides [4]. |
| Static Cycles | 2 - 3 | Multiple cycles exhaustively extract the sample. |
| Pressure | 1000 - 1500 psi | Prevents solvent boiling; ensures contact with matrix. |
| Flush Volume | 40 - 60% of cell volume | Removes extract post-static cycle. |
| Purge Time | 60 - 90 seconds | Inert gas purge clears lines and cell. |
Table 2: Additional Configurable Parameters
| Parameter | Typical Setting | Notes |
|---|---|---|
| Sample Size | 1 - 5 grams | Representative, homogenized sample. |
| Dispersant | Diatomaceous Earth | Mix with sample to prevent channeling. |
| Cell Size | 11, 22, or 33 mL | Matches sample size. |
| Heating Time | 5 - 9 minutes | Time to reach target temperature. |
| Collection Vessel | 40, 60, or 250 mL | Must accommodate total extract volume. |
The success of the extraction should be validated using analytical techniques. The original isolation of this compound relied on 1D- and 2D-NMR experiments and high-resolution electrospray ionization Fourier transformation mass spectrometry (HRESIFTMS) for definitive structure elucidation [1]. For routine analysis, HPLC-UV/ELSD or LC-MS are more practical.
Develop an HPLC method with a C18 reverse-phase column and a water-acetonitrile gradient. Monitor the chromatogram at a UV wavelength of 205-210 nm, as triterpene glycosides have low UV absorption maxima, or use an Evaporative Light Scattering Detector (ELSD).
This method, adapted from a published study, is suitable for the qualitative and quantitative analysis of Cimiracemoside A in Black Cohosh extracts and finished products using HPLC with in-line Evaporative Light Scattering (ELS) and Photodiode Array (PDA) detection [1].
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 88 | 12 |
| 10 | 80 | 20 |
| 11 | 88 | 12 |
| 15 | 88 | 12 |
For isolating pure this compound from a complex extract, preparative HPLC is required. The following protocol scales up the analytical principles [2].
For any analytical method used in quality control, validation is essential to demonstrate it is fit for purpose. The following table outlines key validation parameters and typical acceptance criteria based on ICH guidelines [3] [4].
| Validation Parameter | Protocol Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Inject blank, placebo, and standard. Demonstrate baseline separation of this compound from other compounds. No interference at retention time. | Peak purity index ≥ 0.99 (by PDA). Resolution from closest peak > 2.0 [1] [4]. |
| Linearity | Prepare and inject this compound standard at 5-6 concentration levels across the range. | Correlation coefficient (r) > 0.999 [3]. |
| Accuracy (Recovery) | Spike placebo with known quantities of standard. Analyze and calculate % recovery. | Recovery 95–105% [4]. |
| Precision | Repeatability: Multiple injections of standard. Intermediate Precision: Same test on different days/analysts. | RSD of peak area ≤ 2.0% [4]. | | LOD & LOQ | Determine from signal-to-noise ratio of a diluted standard. | LOD: S/N ~3.3. LOQ: S/N ~10 [3]. |
The diagram below outlines the logical workflow for the analysis and purification of this compound, integrating the protocols described above.
This compound is a 9,19-cyclolanostane-type triterpene xyloside isolated from the rhizomes of Cimicifuga racemosa (also known as Actaea racemosa or Black Cohosh) [1]. It belongs to a large group of triterpene glycosides which, along with polyphenolic compounds, are considered the main bioactive constituents of Black Cohosh [2] [3]. The roots and rhizomes of Black Cohosh have a long history of use in traditional medicine, and the plant is now a key botanical dietary supplement, primarily for women's health [2].
The following diagram outlines a generalized workflow for the extraction, separation, and analysis of triterpene glycosides like this compound from Black Cohosh.
For any quantitative analytical method developed for this compound, it must be validated. The table below summarizes the core parameters as per ICH Q2(R1) guidelines [5] [6].
| Validation Parameter | Definition | Typical Acceptance Criteria & Methodology |
|---|---|---|
| Specificity | Ability to measure analyte accurately despite potential interferences. | No interference at analyte retention time. Confirmed by analyzing blank and spiked samples [6]. |
| Accuracy | Closeness of test results to the true value. | Measured by spike recovery. % Recovery = (Measured Concentration / Theoretical Concentration) × 100%. Minimum 9 determinations over 3 levels [5] [6]. |
| Precision | Degree of scatter under same conditions (Repeatability). | Expressed as % Relative Standard Deviation (%RSD). Minimum 6 determinations at 100% test concentration [5] [6]. |
| Linearity | Ability to obtain results proportional to analyte concentration. | Minimum 5 concentration levels. Correlation coefficient (r) > 0.99 [5] [6]. |
| Range | Interval between upper and lower analyte levels. | Demonstrated from 50% to 150% of target concentration with suitable linearity, accuracy, and precision [6]. |
| LOD / LOQ | Lowest amount detected/quantified with reliability. | LOD (Signal/Noise ≈ 3:1), LOQ (Signal/Noise ≈ 10:1). Can be based on standard deviation of response and slope [5] [6]. |
| Robustness | Capacity to remain unaffected by small, deliberate method variations. | Evaluated during method development by varying parameters like column temperature, flow rate, or mobile phase pH [6]. |
This document is a synthesis of general analytical principles and published research on closely related compounds. It is intended for research purposes only. The protocols and parameters should be treated as a starting point and must be rigorously tested, optimized, and validated in your own laboratory for the specific analysis of this compound.
While a dedicated method for Cimiracemoside A is not listed, published protocols for analyzing triterpene glycosides and polyphenols in Black Cohosh provide an excellent starting point. Key parameters from these methods are summarized below.
Table 1: HPLC Instrumentation and Conditions for Black Cohosh Analysis
| Parameter | Description from Literature |
|---|---|
| HPLC System | Waters 2695 separations module [1] [2] |
| Detection | Photodiode Array (PDA) Detector [1] [2]; Evaporative Light Scattering Detector (ELSD) [3] |
| Analytical Column | - 125 × 4.0 mm or 250 × 4.6 mm i.d., C18 column (e.g., Hypersil ODS, Aqua C18, Phenomenex) [1] [2]
Table 2: Data for Key Black Cohosh Compounds This table combines data from multiple sources and may represent different analytical runs.
| Compound Name | Class | Purity of Standard | Detection Wavelength / Method | Note |
|---|
| this compound | Triterpene Glycoside | Not specified in search results | - UV: 203 nm [1]
To develop a stability-indicating method, the assay must be challenged with stressed samples. Here is a protocol for stability testing based on a published study design [1].
Sample Preparation Protocol:
Materials:
Procedure:
The following diagram outlines the core workflow for developing and executing a stability study for a botanical compound.
This compound is a 9,19-cyclolanostane-type triterpene xyloside isolated from the rhizome of Cimicifuga racemosa (black cohosh) [1]. The available data for similar compounds from the same plant genus can inform your experimental setup.
| Characteristic | Details |
|---|---|
| Type of Compound | Triterpenoid (cycloanostanol xyloside) [1]. |
| Reported Source | Rhizomes of Cimicifuga racemosa [1]. |
| Related Compounds | Cimiracemoside C and D (also triterpene saponins from Cimicifuga) [2] [3]. |
| Relevant Technique | High-Speed Countercurrent Chromatography (HSCCC) for purification [3]. |
Supercritical Fluid Extraction (SFE), particularly using CO₂, is an advanced method ideal for extracting sensitive bioactive compounds. It eliminates organic solvents and reduces solute degradation [4]. Here is a workflow for optimizing SFE, adaptable for this compound.
The following table outlines critical parameters to control and troubleshoot during SFE optimization [4].
| Parameter | Considerations & Troubleshooting |
|---|---|
| Pressure | High Pressure (≥600 bar) is often needed for high oil solubility. For polar saponins, high pressure may be necessary but requires optimization to balance yield and selectivity [4]. |
| Temperature | A range of 80°C to 100°C is common for oil extraction. Temperature affects both fluid density and solute vapor pressure [4]. |
| Co-solvent (Modifier) | Essential for polar compounds. Adding 1-10% of a polar solvent like ethanol or methanol dramatically improves the extraction range for polar lipids and phospholipids [4]. |
| Sample Preparation | Moisture is a key inhibitor. Freeze-dry the plant material before extraction. Grind to a consistent particle size to increase mass transfer [4]. |
| Collection | Incomplete collection can mimic low extraction yield. Use a cooled collection vial packed with an inert material like glass wool or beads to trap the analyte [4]. |
Given the lack of direct data, a systematic approach is required to find the optimal conditions for this compound.
The table below outlines common issues that can lead to poor recovery and provides evidence-based solutions to correct them.
| Problem | Possible Cause | Solution & Optimization Tips |
|---|---|---|
| Incomplete Analyte Retention | Sample loaded in overly strong solvent; analyte charge state prevents interaction with sorbent [1] [2]. | Neutralize charge: For acidic/basic analytes, adjust sample pH ≥2 units from pKa to suppress ionization [2]. Weaken sample solvent: Use minimal organic solvent; ensure high water content [1]. |
| Inefficient Elution | Elution solvent strength, volume, or contact time is insufficient to overcome sorbent-analyte interactions [1]. | Optimize elution strength: Titrate solvent strength; 100% methanol often effective [3]. Optimize volume/contact: Test 3-6 mL volumes [3]; incorporate 30s-several minute soak time [1]. |
| Suboptimal Sorbent Chemistry | Sorbent does not effectively retain this compound or provide sufficient selectivity from matrix components. | Select high-specificity sorbent: Ion-exchange or mixed-mode sorbents offer stronger, more selective interactions [1]. Hydrophilic-Lipophilic Balance (HLB) polymers retain polar/non-polar compounds [3]. |
| Incorrect Flow Rates | High flow rates reduce interaction time between analyte and sorbent, causing breakthrough [2]. | Slow and steady: Target flow rate of ~1 mL/min or "1 drop per second" [2]. |
| Improper Sorbent Drying | Residual water in sorbent bed dilutes non-aqueous elution solvent, reducing efficiency [2]. | Dry bed before elution: Apply vacuum/positive pressure for ≥3 min after wash step [2]. |
This is a generalized and optimizable protocol for extracting compounds like this compound, adapted from a recent study on pharmaceutical extraction [3]. You can use it as a robust starting point.
1. Sorbent Conditioning
2. Sample Preparation & Loading
3. Washing
4. Elution
5. Post-Elution Sample Preparation
The workflow below summarizes the key stages of this protocol.
Q1: What is the most critical parameter to optimize for improving recovery? A1: The solution pH is often the most critical parameter, especially for compounds with ionizable functional groups. Adjusting the pH to ensure the analyte is in its neutral form can dramatically enhance its retention on reversed-phase sorbents. A systematic optimization of pH, as done in the referenced study, is highly recommended [3] [2].
Q2: My recovery is still low after optimizing pH and elution solvent. What should I check next? A2: First, verify your flow rates. Ensure the sample is loaded and the wash is performed slowly (~1 mL/min) to allow sufficient interaction time [2]. Second, confirm you are drying the sorbent bed adequately after the wash step and before elution. Residual water can dilute your eluting solvent and reduce recovery [2].
Q3: How can I increase the selectivity of my SPE method for this compound over matrix components? A3: Consider switching to a mixed-mode sorbent. These sorbents combine hydrophobic and ion-exchange interactions, offering superior selectivity. You can use pH to "flip" the dominant retention mechanism, allowing you to wash away more impurities before a selective elution of your target analyte [1].
The stability of compounds in Black Cohosh depends on the compound class and storage conditions. Here's a summary of key findings:
| Compound Class | Stability Profile | Key Influencing Factors |
|---|---|---|
| Triterpene Glycosides (e.g., Cimiracemoside A) | Generally stable [1]. In a 9-week study, three tested triterpene glycosides showed no significant degradation at various temperatures and humidity levels [1]. | Appears stable at room temperature and elevated temperatures (up to 50°C) under both low and high humidity [1]. |
| Polyphenols (e.g., cimicifugic acids) | Less stable [1]. Significant decomposition occurs over time, especially in extract form [1]. | High temperature and high humidity accelerate degradation via hydrolysis and oxidation [1]. Stability is higher in raw plant material than in extracts [1]. |
While direct methods for this compound are not fully detailed, the following validated protocols can be used to design stability studies.
This method can separate and quantify triterpene glycosides and polyphenols for stability testing [1].
A systematic approach to assess stability under different conditions [1]:
Q1: Why do my HPLC results for this compound show poor peak shape or resolution?
Q2: My standard solution of this compound appears to be degrading quickly. How can I prevent this?
Q3: How can I confirm the identity of this compound in my extract?
The experimental workflow for stability testing can be summarized as follows:
Q1: How thermally stable are triterpene glycosides like Cimiracemoside A? A1: Evidence suggests that triterpene glycosides from Cimicifuga racemosa (Black Cohosh), the plant source of this compound, are generally stable under typical handling conditions.
A key stability study found that three tested triterpene glycosides remained stable over nine weeks when stored at room temperature and even at 50°C (122°F), under both low and high humidity conditions [1]. This indicates a robust resistance to thermal degradation. However, this stability can be compromised by other factors during extraction, as outlined in the troubleshooting guide below.
Q2: Which compounds in the Black Cohosh extract are more prone to degradation? A2: In contrast to the stable triterpene glycosides, the polyphenolic constituents in Black Cohosh are far more susceptible to degradation from heat and humidity [1].
The same stability study showed that polyphenols decomposed at higher temperatures and humidity due to hydrolysis and/or oxidation. The decomposition rate depended on the individual compound's chemical structure, and polyphenols in purified extracts degraded more readily than those in raw plant material [1].
Q3: What analytical methods are suitable for monitoring degradation? A3: High-Performance Liquid Chromatography (HPLC) coupled with different detectors is the standard method. The choice of detector is crucial due to the weak chromophores of triterpene glycosides.
The table below compares the common detection methods for analyzing Cimicifuga constituents [2]:
| Detection Method | Suitability for Triterpene Glycosides | Suitability for Phenolic Compounds | Notes |
|---|---|---|---|
| Photodiode Array (PDA) | Less sensitive; weak UV absorption at ~203 nm [2]. | Excellent; strong UV absorption [2]. | Complex extract matrix can interfere with detection [2]. |
| Evaporative Light Scattering (ELSD) | Excellent; a mass detector that does not rely on chromophores [2]. | Good [2]. | An inexpensive and robust alternative for routine analysis [2]. |
| Mass Spectrometry (MS) | Excellent; provides high sensitivity and selectivity [2]. | Excellent; provides high sensitivity and selectivity [2]. | Ideal for identification and quantification in complex matrices, though more expensive [2]. |
Problem: Significant degradation of this compound is suspected after extraction.
| Potential Cause | Recommended Action | Experimental Protocol & Rationale |
|---|
| High Extraction Temperature | 1. Optimize Temperature: Lower the extraction temperature and shorten processing time. Test stability at 50°C as a starting point for stress testing [1]. 2. Use Modern Techniques: Consider techniques like Accelerated Solvent Extraction, which can use moderate temperatures but with shorter durations [3]. | Protocol: Temperature Stress Test • Prepare multiple aliquots of a standard solution or crude extract. • Expose them to different temperatures (e.g., 4°C, 25°C, 50°C) for set periods (e.g., 1, 3, 7 days) [1]. • Analyze samples by HPLC-ELSD/MS to quantify this compound and any degradants. This establishes a baseline thermal stability profile. | | Solvent and Oxidation | 1. Control Atmosphere: Use inert gas (e.g., N₂) blankets during evaporation and storage. 2. Use Antioxidants: Consider adding low concentrations of antioxidants to extraction solvents, if compatible with downstream applications. 3. Appropriate Solvents: Ethanol, methanol, and isopropanol in aqueous solutions are commonly used for extracting Cimicifuga glycosides [4]. | Protocol: Oxidative Stability Assessment • Divide the extract into two portions. • Store one portion in air and the other under an inert atmosphere (e.g., in a sealed vial with N₂ headspace). • Store both at a controlled elevated temperature (e.g., 40°C) and monitor this compound levels over time via HPLC to compare degradation rates. | | High Humidity and Hydrolysis | 1. Control Humidity: Process and store extracts in a low-humidity environment (<30% RH) [1]. 2. Dry Properly: Ensure extracts are thoroughly dried into a solid powder, which is more stable than solutions. | Protocol: Hydrolysis Susceptibility Test • Perform a forced degradation study by refluxing the sample in water (100°C) for 1-4 hours [1]. • Compare the HPLC profile before and after to identify hydrolysis products. This helps understand the degradation pathway. | | Post-Extraction Instability | 1. Optimize Storage: Store dried extracts as a solid powder at -20°C, protected from light [3]. 2. Prepare Stock Solutions Carefully: Use DMSO or other suitable solvents to make stock solutions and store them at -80°C for no more than 6 months, avoiding repeated freeze-thaw cycles [3]. | Protocol: Long-Term Stability Study • For a new extract, create a stability protocol. Sample and analyze the material at time zero and at predefined intervals (e.g., 3, 6, 9 months) under recommended storage conditions [1]. • This generates validated data on the shelf-life of your specific material. |
The following diagram outlines a logical workflow for systematically assessing the thermal stability of an extract like one containing this compound.
Peak broadening is the widening of a compound's peak as it travels through the UPLC system, reducing resolution and making it harder to separate and accurately measure individual components. The goal is to achieve narrow, sharp peaks for the best possible data [1].
The main sources of broadening can be divided into two categories: instrumental contributions and column-based phenomena [1]. The following diagram illustrates the primary causes and their relationships.
Here is a structured table of common issues that cause peak broadening in UPLC and their respective solutions.
| Root Cause | Manifestation | Corrective Action |
|---|---|---|
| Extra-column Volume [1] | Broadening for all peaks, especially early-eluting ones. | Use narrow-bore tubing (e.g., 0.005" ID), minimize connection lengths, ensure low-volume detector cells. |
| Column Degradation/Blockage | Gradual increase in backpressure and peak broadening over time. | Filter samples (0.22 µm or smaller), use guard columns, flush system and replace column if needed [2]. |
| Inappropriate Mobile Phase/ pH | Peak tailing or splitting, inconsistent retention times. | Use fresh, high-quality solvents; adjust pH to suit analyte stability (e.g., use 0.1% formic acid); ensure buffer compatibility [3] [4]. |
| Injection Solvent Too Strong | Severe peak distortion and broadening, particularly at high injection volumes. | Ensure the sample solvent is weaker than or matches the initial mobile phase composition. |
| Overloaded Column | Asymmetric, fronting or tailing peaks that worsen with higher concentrations. | Reduce sample injection volume or concentration. For a 2.1 mm ID UPLC column, a 1-2 µL injection is typical [2]. |
| Sub-optimal Gradient/Gradient Delay Volume | Poor reproducibility, shifting retention times, broad peaks. | Re-optimize gradient method for UPLC; account for system dwell volume during method transfer from HPLC [2]. |
Follow this logical workflow to efficiently diagnose and resolve peak broadening issues.
This is a generic, validated UPLC method for analyzing related substances in a pharmaceutical product. You can use it as a starting point for developing your own method for saponins or similar complex natural products [3].
Q1: My peaks were sharp on my old HPLC but are now broad after transferring the method to a new UPLC. What is the most likely cause? The most common cause is improper method scaling. UPLC uses smaller columns and particles. You must scale the method parameters—including flow rate, gradient time, and injection volume—based on the column volume difference between the HPLC and UPLC systems to maintain the same linear velocity and separation performance [2].
Q2: Why is my peak for a specific compound tailing badly, while others look fine? Peak tailing is often a sign of secondary interactions with the stationary phase. For a compound like Cimiracemoside A, which has multiple functional groups, this could be due to:
Q3: How can I quickly tell if my UPLC column is failing? Monitor these key indicators: a sustained increase in system backpressure, a loss of resolution between peaks that were previously well-separated, and peak tailing that appears suddenly and worsens over time. A significant change in the retention times of your standards is another strong indicator [2].
Matrix interference occurs when other substances in your sample affect the accurate detection and quantification of your target analyte. In liquid chromatography-mass spectrometry (LC-MS/MS), this can cause signal suppression or enhancement, leading to inaccurate results, reduced method sensitivity, and poor reproducibility [1]. This is a critical challenge in quantifying natural products like Cimiracemoside A from biological or plant extracts, where the chemical background is complex.
Here are key strategies to identify, mitigate, and correct for matrix effects.
This is considered the gold-standard approach for compensating for matrix effects.
Reducing the amount of interfering compounds that reach the mass spectrometer is fundamental.
The workflow below summarizes the core process of using an Internal Standard and method optimization to combat interference.
The data acquisition mode can significantly impact how interference is handled.
The table below compares the core techniques and shows key validation metrics to monitor, based on a study developing a highly sensitive HPLC-ECD method for ascorbic acid in complex honey and fruit matrices [4].
| Technique / Metric | Principle | Key Advantage | Key Validation Parameter to Assess |
|---|---|---|---|
| Stable Isotope IS [1] | Corrects for losses & ion suppression | Most accurate quantification | Accuracy & Precision |
| Improved Chromatography [2] | Physically separates analyte from interferents | Reduces suppression at source | Peak Shape & Resolution |
| Advanced MS (e.g., DIA) [3] | Comprehensive data collection | Less prone to missing low-abundance ions | Identification Confidence |
| HPLC-ECD Method [4] | High sensitivity for electroactive compounds | Simpler operation, rapid detection | LOD/LOQ & Sensitivity LOD: 0.0043 µg/mL LOQ: 0.014 µg/mL |
> How do I definitively confirm that matrix interference is affecting my assay?
Perform a post-column infusion experiment. Continuously infuse a standard of your analyte into the MS mobile flow while injecting a prepared blank matrix extract. If the signal for your analyte dips at the retention time where matrix components elute, you have identified ion suppression. A stable signal confirms the absence of interference.
> What are the best practices for method validation when interference is a concern?
The journey to a preparative method typically begins at the analytical scale. The core principle for scaling up is to maintain the same stationary phase chemistry between your analytical and preparative columns [1]. The tables below summarize critical parameters for both analytical method development and scaling up.
Table 1: Analytical Method Development for Cimiracemoside A
This table outlines the starting point for developing an analytical method using Reversed-Phase HPLC, which is dominant for oligonucleotide and natural product analysis [1] [2].
| Parameter | Recommended Starting Conditions | Purpose & Notes |
|---|---|---|
| Column Chemistry | C18 (Octadecylsilane) | Standard reversed-phase chemistry; provides good retention for non-polar analytes [3]. |
| Column Dimensions | 250 mm x 4.6 mm | Common analytical column size for high-resolution separation [2]. |
| Particle Size | 5 µm | Balances good efficiency, resolution, and backpressure [2] [3]. |
| Mobile Phase | Acetonitrile-Water with TFA (e.g., 0.1%) | Acetonitrile offers lower viscosity; TFA acts as an ion-pairing agent to improve peak shape [2]. |
| Gradient | 25% to 90% Acetonitrile over 15-30 minutes | Effective for eluting complex natural product mixtures; gradient can be optimized for speed/resolution [2]. |
| Detection | UV-Vis / Diode Array Detector (DAD) | Standard for qualitative and quantitative analysis; allows for purity checks via spectral data [2]. |
Table 2: Scaling Up from Analytical to Preparative Purification
Once your analytical method is optimized, you can scale it up. The key is to keep the stationary phase chemistry identical while adjusting other parameters to handle larger sample loads [2].
| Parameter | Scaling Principle | Preparative Example |
|---|---|---|
| Column Chemistry | Keep identical (e.g., C18) | Maintains the same separation selectivity [1] [3]. |
| Column Dimensions | Increase diameter for higher load capacity | Scale from 4.6 mm (analytical) to 20 mm (semi-prep) to 50 mm (prep) [2]. |
| Particle Size | May use slightly larger particles (e.g., 5-10 µm) | Accommodates higher flow rates and sample loads with acceptable backpressure [2]. |
| Flow Rate | Scale proportionally to column cross-sectional area | A 20 mm i.d. column has ~19x the capacity of a 4.6 mm i.d. column; adjust flow accordingly [2]. |
| Sample Loading | Significantly increased | Load is scaled based on column volume; the goal is to maximize throughput while maintaining resolution [2]. |
This scaling workflow can be visualized in the following diagram:
Here are answers to some frequently asked questions that arise during preparative purification.
FAQ 1: My peaks are tailing badly on the preparative column, affecting resolution. What could be the cause?
Peak tailing is a common issue that can stem from both the instrument and the method [4].
FAQ 2: I am seeing a cycling baseline and pressure fluctuations during my run. How can I fix this?
Cycling baselines and pressure are often linked to problems with the solvent delivery system or eluent preparation [4].
FAQ 3: What is an alternative to HPLC for purifying this compound from a complex crude extract?
Countercurrent Chromatography (CCC) is a highly effective liquid-liquid separation technique that avoids the use of a solid stationary phase, eliminating irreversible adsorption and offering high recovery rates [5] [6]. It is particularly well-suited for the initial enrichment of natural products like triterpenoid saponins from crude extracts [5]. The most critical step in CCC is selecting the appropriate biphasic solvent system, where the target compound has a partition coefficient (K) ideally between 0.25 and 4 [6]. For complex extracts, common solvent systems like HEMWat (Hexane-Ethyl acetate-Methanol-Water) are a good starting point [6]. The workflow for this approach is as follows:
The International Council for Harmonisation (ICH) provides the primary guidelines for analytical procedure validation. The original ICH Q2(R1) has been revised, and the new ICH Q2(R2) guideline was adopted in November 2023 and came into effect in June 2024 [1]. It was developed in parallel with ICH Q14 on Analytical Procedure Development, and together they cover the entire lifecycle of an analytical procedure [1].
The core objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose, such as testing the identity, purity, potency, and impurities of a drug substance like Cimiracemoside A [2] [1].
The table below summarizes the key validation parameters and their typical acceptance criteria for a drug substance assay, based on ICH guidelines [3] [4].
| Validation Parameter | Definition & Purpose | Typical Experimental Approach & Acceptance Criteria for Assay |
|---|---|---|
| Accuracy | Closeness of test results to the true value [3]. | A minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%). Acceptance: Recovery of 98-102% for the target concentration [4]. |
| Precision | Degree of agreement among individual test results. Comprises repeatability and intermediate precision [3]. | Repeatability: 6 injections at 100% concentration or 9 determinations across the specified range. Intermediate Precision: Multiple days, analysts, or equipment. Acceptance: RSD ≤ 2.0% for repeatability [4]. |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, excipients) [4]. | Use a PDA or MS detector to demonstrate baseline separation of the analyte from all other peaks and confirm peak purity. No interference from blank or placebo [4]. |
| Linearity & Range | Linearity: Ability to obtain results proportional to analyte concentration. Range: Interval over which linearity, accuracy, and precision are demonstrated [3]. | A minimum of 5 concentration levels. Acceptance: Correlation coefficient (r) > 0.998. The range for assay is typically 80-120% of the test concentration [3] [4]. |
| Detection Limit (LOD) | Lowest amount of analyte that can be detected, but not necessarily quantified [3]. | Signal-to-noise ratio of 2:1 or 3:1. Alternatively, LOD = 3.3σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve [3]. |
| Quantitation Limit (LOQ) | Lowest amount of analyte that can be quantified with acceptable precision and accuracy [3]. | Signal-to-noise ratio of 10:1. Alternatively, LOQ = 10σ/S. Acceptance: Precision (RSD) ≤ 2% and Accuracy within 80-120% at the LOQ level [4]. |
| Robustness | Capacity of a method to remain unaffected by small, deliberate variations in method parameters [3]. | deliberate changes in flow rate (±0.1 mL/min), column temperature (±2°C), mobile phase pH (±0.1), etc. System suitability criteria must still be met [3]. |
Purpose: To prove that the method can accurately measure this compound in the presence of potential interferents like impurities, degradation products, and for drug products, excipients [4].
Materials: this compound reference standard, forced degradation samples (acid, base, oxidative, thermal, photolytic stress), placebo (if applicable), and mobile phase.
Methodology:
Diagram: Specificity Assessment Workflow
Purpose: To establish that the method provides results that are both correct and reproducible under the same operating conditions [4].
Materials: this compound reference standard, appropriate matrix (diluent for drug substance, placebo for drug product).
Methodology:
Issue: Poor Peak Shape (Tailing)
Issue: Inconsistent Retention Times
Issue: Failing System Suitability Test
The 2024 revision introduces important updates you should be aware of:
The table below summarizes the key characteristics of Cimiracemoside A and other prominent triterpene saponins found in Black Cohosh (Actaea racemosa or Cimicifuga racemosa), based on the retrieved research.
| Saponin Name | Chemical Class / Key Features | Reported Biological Activities (from studies on Black Cohosh extracts) |
|---|---|---|
| This compound | 9,19-Cyclolanostane-type triterpene xyloside (a cycloartane) [1] [2]. | Research specifically on this compound's biological effects is limited in the provided results. Its activity is inferred from the general profile of Black Cohosh compounds [2]. |
| Actein | Triterpene glycoside [2]. | - Anticancer effects (In vitro: inhibitory effects on breast cancer cells) [2] [3].
The biological activities listed in the table are primarily supported by the following types of experimental approaches, which are standard for early-stage pharmacological research:
In Vitro Cell Culture Studies: These experiments assess the direct effect of compounds or extracts on cultured cancer cell lines (e.g., breast cancer cells) [2] [3]. Common methodologies include:
In Vivo Animal Studies: These studies evaluate effects in live animal models. While the provided search results mention in vivo studies for Black Cohosh extracts, specific methodologies for isolated saponins were not detailed in the context of these compounds [2].
Anti-inflammatory Models: A common model involves using LPS-induced macrophage cells (like RAW264.7 or BV-2 cells) and measuring the inhibition of nitric oxide (NO) production, a key inflammatory mediator [2] [7].
To objectively compare the performance of this compound with other saponins, a systematic experimental workflow is essential. The following diagram outlines a potential approach, noting that the search results lack direct comparative data.
The search results indicate a need for more targeted investigation to build a true comparative guide. I suggest you:
The table below summarizes the key comparative data. Please note that the data for "Cimicifuga Extract & Components" is primarily derived from studies on the specific extract Ze 450 and one of its components, Cimiracemoside C [1] [2].
| Feature | Metformin | Cimicifuga Extract & Components |
|---|---|---|
| Class of Compound | Biguanide [3] | Triterpene saponins (e.g., Cimiracemoside C) and aglycones [1] |
| AMPK Activation (In Vitro) | Activates AMPK in hepatocytes and skeletal muscles [3] | The extract Ze 450 and Cimiracemoside C activate AMPK in HepaRG cells to a similar extent as metformin [2] |
| Key Molecular Target | Binds to PEN2, initiating a lysosomal pathway that inhibits v-ATPase and activates AMPK (low doses) [4]. Inhibits mitochondrial complex I, increasing AMP/ATP ratio (high doses) [4] | Predicted to be direct or indirect AMPK activators; specific molecular target not yet defined [1] |
| Downstream Metabolic Effects | - Reduces hepatic gluconeogenesis [3]
To ensure reproducibility, here are the key methodologies from the cited experiments.
1. Protocol for In Vitro AMPK Activation Assay This method is used to demonstrate direct AMPK activation in cells.
2. Protocol for In Vivo Antidiabetic Efficacy This method assesses the glucose-lowering and metabolic effects in a whole organism.
ob/ob mice are a standard model for type 2 diabetes and insulin resistance studies [2].The following diagram illustrates the distinct pathways through which metformin and Cimicifuga compounds activate AMPK, based on current research.
The table below summarizes the key findings for each compound based on the search results.
| Compound | Documented Biological Activities | Key Context and Gaps |
|---|---|---|
| Cimiracemoside A | Information not available in search results. One study lists it as a compound used for quality control standardization [1]. | No specific biological activity, experimental data, or mechanism of action was found in the provided sources. |
| Cimiracemoside C | AMPK Activation: Classified as an AMPK activator via machine learning analysis [2]. Activated AMPK in HepaRG liver cells to a similar extent as metformin [3].
Authentication Marker: Serves as a chemical marker to distinguish North American Black Cohosh from Asian Actaea species [4] [5]. | Data comes from studies on a whole Cimicifuga racemosa extract (Ze 450). Effects of the isolated compound, its potency, and full mechanism are not fully detailed. |
The most concrete experimental data for Cimiracemoside C relates to its role in activating AMPK (AMP-activated protein kinase), a key regulator of cellular energy metabolism.
The following diagram outlines the experimental workflow and the proposed metabolic role of Cimiracemoside C based on this study:
A validated HPLC method for identifying ten different Cimicifuga species uses a combination of detection techniques to create a unique chemical "fingerprint" for each species [1] [2]. The method was developed specifically for the quality control of black cohosh products and to prevent adulteration.
| Compound Name | Role in Identification |
|---|---|
| Cimigenol-3-O-arabinoside | A triterpene glycoside used as a species-specific marker for C. racemosa [1]. |
| Cimifugin | A phenolic compound found in Asian species (e.g., C. foetida, C. dahurica); its absence helps confirm authentic C. racemosa [1] [2]. |
| Cimifugin-3-O-glucoside | Another phenolic compound used to identify Asian Cimicifuga species and detect adulteration [1] [2]. |
The experimental workflow for the analysis involves several key stages, from sample preparation to data analysis [1].
This methodology allows researchers to definitively identify the botanical origin of a raw material or finished product.
The search results did not contain a specific quantitative dataset for Cimiracemoside A across different species. However, the provided methodology is the established approach for such analysis. For precise quantification of this compound, you would use this HPLC-PDA/MS method, calibrate with an authentic This compound standard [1], and quantify the peak in samples from different species.
The table below summarizes the key findings from scientific studies regarding the estrogenicity of this compound and related compounds.
| Compound | Estrogenic Activity | Experimental Model | Key Finding | Citation |
|---|---|---|---|---|
| This compound | No | In vitro (Indirect Evidence) | Listed among triterpene glycosides that fail to increase estrogen levels. [1] | [1] |
| Triterpene Glycosides (General) | No (or negligible) | In vitro (LC/MS & Immunoaffinity) | No significant binding to Estrogen Receptor beta (ER-β) was observed for cimicifugoside, cimiracemoside F, or 27-deoxyactein. [2] | [2] |
| Black Cohosh Extracts | No (Potentially Anti-estrogenic) | In vitro (Breast Cancer Cell Lines) | Does not possess estrogenic activity; suppresses proliferation of estrogen-responsive breast cancer cells. [1] | [1] |
The key experimental approaches used to determine estrogenic activity include [2] [1] [3]:
This compound is a 9,19-cyclolanostane-type triterpene xyloside isolated from the rhizomes of Cimicifuga racemosa (Black Cohosh) [1]. The core structural features include a 16β,23:22β,25-diepoxy ring system and a 12-acetoxy group [1].
A significant challenge is that the search results did not yield specific experimental data on its anti-inflammatory activity, such as IC50 values, inhibitory effects on specific inflammatory markers, or direct comparisons with standard drugs.
For context, the table below summarizes quantitative data for several well-established anti-inflammatory compounds, both natural and synthetic, which are often used as benchmarks in research.
| Compound Name | Class | Key Molecular Targets / Mechanisms | Experimentally Determined IC50 / Effective Concentration | Key Experimental Models (In Vitro) |
|---|---|---|---|---|
| Gallic acid [2] | Phenolic acid | Antioxidant (ABTS radical scavenging) | ABTS assay: 1.03 ± 0.25 μg/mL [2] | Offline-ABTS assay [2] |
| Quercetin [2] | Flavonoid | Antioxidant (ABTS radical scavenging); Inhibits LPS-induced NO production | ABTS assay: 1.89 ± 0.33 μg/mL; NO inhibition in RAW 264.7 cells: ~9.5 μM [2] | Offline-ABTS assay; LPS-stimulated RAW 264.7 macrophages [2] | | Caffeic acid [2] | Phenolic acid | Antioxidant (ABTS radical scavenging) | ABTS assay: 1.59 ± 0.25 μg/mL [2] | Offline-ABTS assay [2] | | Dexamethasone [3] | Corticosteroid (Gold standard) | Inhibits neutrophil migration; Broad anti-inflammatory | Effective at 10 mg/kg (body weight) in inhibiting neutrophil migration in mice [3] | In vivo mouse model of neutrophil migration [3] | | Celecoxib [4] | NSAID (COX-2 inhibitor) | Selective cyclooxygenase-2 (COX-2) enzyme inhibition | Clinical dosage; associated with higher risk of cardiovascular side effects [4] | N/A (clinical data) | | Ibuprofen [4] | NSAID (non-selective) | Non-selective cyclooxygenase (COX) enzyme inhibition | Common clinical dosage [4] | N/A (clinical data) |
The following experimental protocols are commonly used to generate the type of comparative data sought for this compound.
1. In Vitro Anti-inflammatory and Cytotoxicity Screening This standard workflow is used to identify anti-inflammatory activity and safe compound concentrations [2].
2. In Vivo Assessment of Anti-inflammatory Activity This model tests efficacy in a live organism, providing critical data for drug development [3].
3. Antioxidant Activity Evaluation Since oxidative stress is linked to inflammation, antioxidant capacity is often assessed [2].
Given the lack of direct data on this compound, here are targeted approaches to fill this knowledge gap:
For your comparison guide, you would typically need to build the validation framework from its core components. Here is a structured approach based on standard machine learning validation practices [1] [2] and the known chemical context of Cimiracemoside A [3].
1. Define Prediction Goals and Source Data First, clarify your machine learning prediction objective. For this compound, this could involve predicting its:
The model's features can be derived from the compound's structure. This compound is a cycloanostanol xyloside, a triterpene glycoside isolated from Cimicifuga racemosa [3].
2. Select and Apply Validation Techniques You can adapt general machine learning validation methods for this specific compound. The table below summarizes suitable techniques.
| Validation Method | Best For | Key Advantage | Consideration for this compound |
|---|---|---|---|
| Train-Test Split (Holdout) [1] [2] | Initial, quick model assessment | Simple and fast to implement | Requires a large dataset to be reliable |
| K-Fold Cross-Validation [1] [2] | Smaller datasets, robust performance estimation | Reduces variance of performance estimate; uses all data for training and testing | Provides a more stable view of model performance with limited data points |
| Nested Cross-Validation [1] [2] | Tuning model hyperparameters without data leakage | Provides an almost unbiased estimate of true model performance | Computationally intensive; essential for rigorous model selection |
| Stratified Cross-Validation [1] | Datasets with imbalanced target classes (e.g., active vs. inactive) | Preserves the percentage of samples for each class in every fold | Crucial if predicting a rare bioactivity event |
3. Evaluate Model Performance with Relevant Metrics After applying validation techniques, assess the model using metrics appropriate for your prediction type [2]:
The following diagram illustrates a potential rigorous validation workflow you could describe in your guide, combining several of the techniques mentioned above.
Since direct data on this compound ML validation is unavailable, your guide can focus on framing the comparison. Here’s how to structure it:
To build a more data-rich guide, you could:
The table below summarizes the key marker compounds used to differentiate various Actaea (syn. Cimicifuga) species, based on metabolic profiling studies.
| Marker Compound | Role in Species Differentiation | Presence in Species |
|---|---|---|
| Cimiracemoside C | A critical marker to distinguish authentic A. racemosa (Black Cohosh) from adulterating Asian species like A. dahurica and A. cimicifuga [1]. | Reported in Actaea racemosa (Black Cohosh), Actaea dahurica, and Actaea elata [2] [1]. |
| Cimiracemoside A | A known constituent isolated from the rhizomes of Cimicifuga racemosa [3]. Its specific utility for species differentiation is not highlighted in the available data. | Isolated from Cimicifuga racemosa [3]. |
The methodology for identifying these markers, as described in a metabolic profiling study, is outlined below [1]. This workflow is crucial for ensuring the authenticity of Black Cohosh products.
The application of the above protocol established that the presence of cimiracemoside C is a key chemical indicator for authenticating Actaea racemosa (Black Cohosh) and distinguishing it from common adulterants [1]. This is critical for quality control, as adulterated products have been associated with safety concerns, including liver toxicity [1].
The data clearly shows that Cimiracemoside C is a validated chemical marker for differentiating Actaea racemosa from other species. In contrast, the role of this compound in this specific context is not well-established in the available literature.
To further your research, you could: